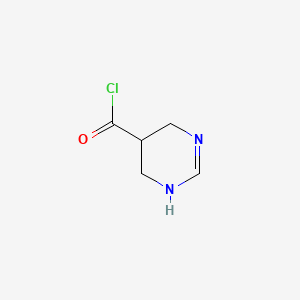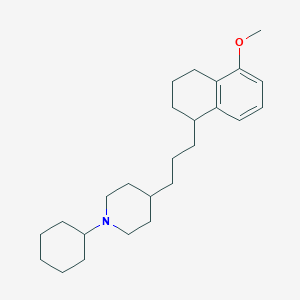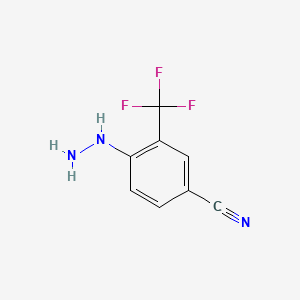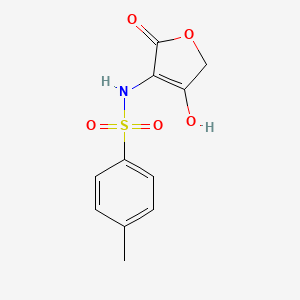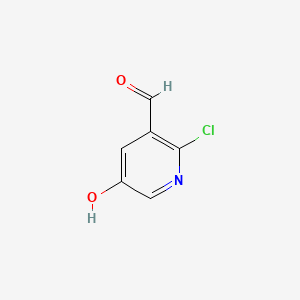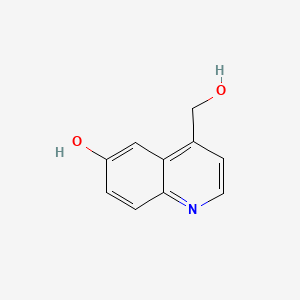
4-(Hydroxymethyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Hydroxymethyl)quinolin-6-ol” is a compound that falls under the category of quinolones . Quinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinolones has been widely studied. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4 (1 H )-one frameworks .Molecular Structure Analysis
Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinazolinones have been used in various reactions. For instance, 4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (168) in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol 169 .科学的研究の応用
Anticancer and Photochemotherapeutic Applications : A derivative, 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), has shown promise as a photochemotherapeutic agent. It demonstrated moderate antiproliferative activity in mammalian cells in the dark and higher activity upon UVA irradiation, without mutagenicity and skin phototoxicity. Its mechanism of action and photobinding to DNA differ from traditional furocoumarins, suggesting its potential as a selective cancer treatment option (Chilin et al., 2003).
Synthesis in Material Sciences : Derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been used in the synthesis of metallophthalocyanines, which are important in material sciences. These compounds were synthesized and characterized for their aggregation properties, demonstrating their application in developing novel materials (Bıyıklıoğlu & Acar, 2012).
Antimicrobial and Anti-corrosion Properties : Various derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been explored for their antimicrobial activity. For instance, compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol have been investigated for their anti-corrosion properties in acidic media, showing significant inhibition effects, thereby suggesting their potential in corrosion prevention applications (Douche et al., 2020).
Neurological Applications : Certain hydroxymethylquinoline compounds have been evaluated for their potential in treating neurological conditions. For example, derivatives like 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline have shown promise in this area, highlighting the versatile nature of these compounds in therapeutic applications (Milata et al., 2019).
Antibacterial Activity : Derivatives like 7-(α-hydroxy- m-nitrobenzyl)quinolin-8-ol have shown activity against a wide range of Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Faizi et al., 1997).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(hydroxymethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFVTSXOVOEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




